4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine is a complex organic compound featuring multiple pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Pyridine Rings: Starting from simple precursors like pyridine or substituted pyridines, various coupling reactions (e.g., Suzuki coupling) can be employed.
Pyrimidine Ring Formation: Pyrimidine rings can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of Pyridine and Pyrimidine Rings: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and catalyst loading.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the electronic properties of the rings.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Various substitution reactions can introduce different substituents onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce halogen atoms or other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Compounds with pyridine and pyrimidine rings are often explored for their potential as therapeutic agents, targeting various biological pathways.
Biological Probes: The compound could be used as a probe to study biological systems, given its potential interactions with biomolecules.
Industry
Chemical Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: The compound could be employed in analytical techniques to detect or quantify other substances.
Mechanism of Action
The mechanism by which 4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridyl)pyrimidine: A simpler analog with fewer pyridine rings.
6-(2-Pyridyl)-2,4-diaminopyrimidine: Another compound with a pyridine-pyrimidine structure.
Uniqueness
4-(6-Pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine stands out due to its multiple pyridine and pyrimidine rings, which may confer unique electronic properties and potential for diverse applications.
Properties
CAS No. |
163630-08-8 |
---|---|
Molecular Formula |
C33H21N9 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
4-(6-pyridin-2-ylpyridin-2-yl)-6-[6-[6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]pyrimidine |
InChI |
InChI=1S/C33H21N9/c1-3-16-34-22(8-1)24-10-5-12-26(40-24)30-18-32(38-20-36-30)28-14-7-15-29(42-28)33-19-31(37-21-39-33)27-13-6-11-25(41-27)23-9-2-4-17-35-23/h1-21H |
InChI Key |
RCBQADYBUIGTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC(=NC=N3)C4=NC(=CC=C4)C5=NC=NC(=C5)C6=CC=CC(=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.